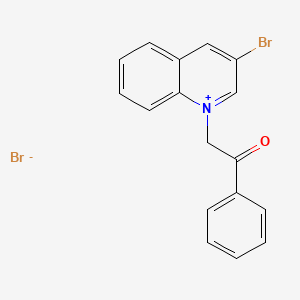
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide is a synthetic compound that belongs to the class of quinolinium salts. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its ability to modulate PKC activity, 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide has been widely used in scientific research to investigate the role of PKC in different physiological and pathological conditions.
Wirkmechanismus
The mechanism of action of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide involves its ability to inhibit 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide activity. 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide is a family of serine/threonine kinases that are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide is activated by various stimuli, including growth factors, cytokines, and phorbol esters. Once activated, 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide phosphorylates a wide range of target proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide are mainly related to its ability to inhibit 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide activity. 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide inhibition leads to a wide range of cellular effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels and transporters. Moreover, 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide inhibition has been shown to attenuate the progression of various diseases, including cancer, diabetes, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in lab experiments is its high potency and specificity for 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide inhibition. Moreover, it has been shown to be effective in various cellular and animal models of diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in scientific research. One of the areas of interest is the investigation of its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative diseases. Moreover, the development of novel derivatives of this compound with improved potency and selectivity for 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide inhibition may lead to the discovery of new drugs for the treatment of various diseases. Finally, the exploration of the molecular mechanisms underlying the effects of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide may provide new insights into the role of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in different physiological and pathological conditions.
Synthesemethoden
The synthesis of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide involves the reaction of 2-phenylacetyl chloride with 3-bromobenzaldehyde in the presence of sodium methoxide, followed by the reaction of the resulting product with quinoline in the presence of hydrobromic acid. The final product is obtained by crystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide has been extensively used in scientific research to investigate the role of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in various cellular processes and diseases. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells, by inducing apoptosis and cell cycle arrest. Moreover, it has been demonstrated to attenuate the progression of diabetic nephropathy by inhibiting 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide activation and reducing oxidative stress.
Eigenschaften
IUPAC Name |
2-(3-bromoquinolin-1-ium-1-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrNO.BrH/c18-15-10-14-8-4-5-9-16(14)19(11-15)12-17(20)13-6-2-1-3-7-13;/h1-11H,12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAMKXXAJHMJEE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC3=CC=CC=C32)Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4982340.png)

![N'-bicyclo[2.2.1]hept-2-yl-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B4982352.png)
![methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate](/img/structure/B4982359.png)
![N-[2-(allylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B4982361.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B4982369.png)
![1-{4-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4982386.png)
![N-(3-bromophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4982391.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4982405.png)
![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)


![3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4982450.png)